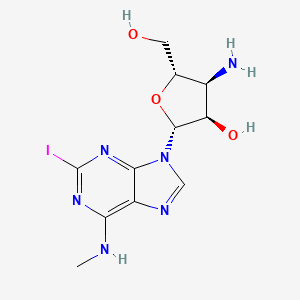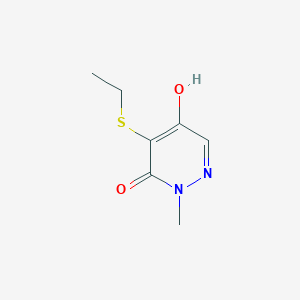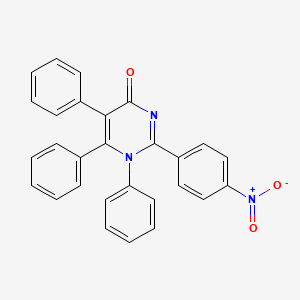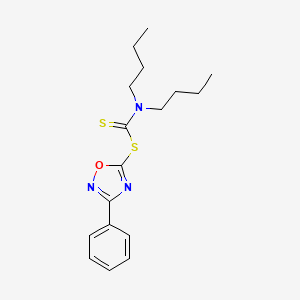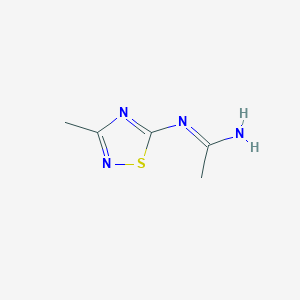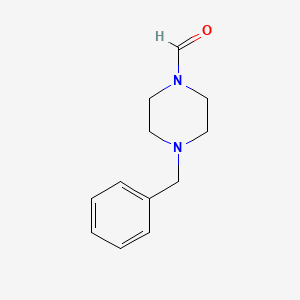
4-Benzylpiperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzylpiperazine-1-carbaldehyde is a chemical compound with the molecular formula C₁₂H₁₆N₂O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-1-carbaldehyde typically involves the benzylation of piperazine followed by formylation. One common method includes the reaction of piperazine with benzyl chloride in the presence of a base to form N-benzylpiperazine. This intermediate is then subjected to formylation using formic acid or formyl chloride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Benzylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions at the benzyl group or the piperazine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives
Aplicaciones Científicas De Investigación
4-Benzylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of 4-Benzylpiperazine-1-carbaldehyde involves its interaction with various molecular targets. It can act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction can lead to changes in neurotransmitter levels and receptor activity, which may explain its potential therapeutic effects .
Comparación Con Compuestos Similares
Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.
Phenylpiperazine: Known for its psychoactive properties.
Ephedrine: A stimulant and decongestant.
Comparison: 4-Benzylpiperazine-1-carbaldehyde is unique due to its specific structural features and reactivity. Unlike benzylpiperazine, which is primarily known for its stimulant effects, this compound has broader applications in synthetic chemistry and potential therapeutic uses .
Propiedades
Número CAS |
6935-82-6 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
4-benzylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Clave InChI |
UPRPMAXKKSSVTD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


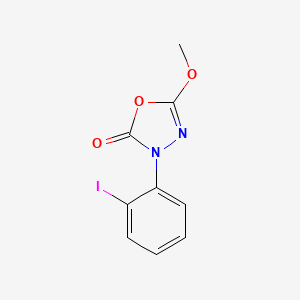

![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)
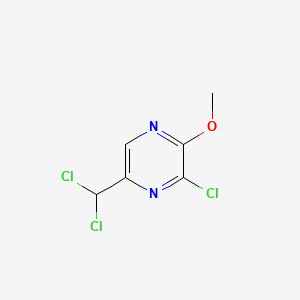
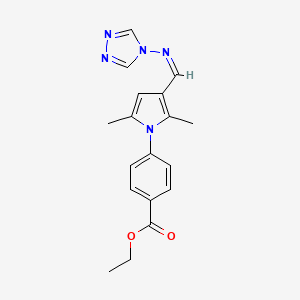

![Ethyl (4-{4-[(1,3-benzoxazol-2-yl)sulfanyl]butoxy}phenyl)acetate](/img/structure/B12907148.png)
![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
